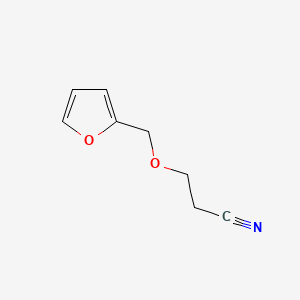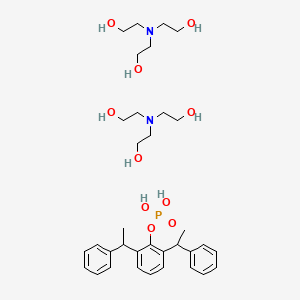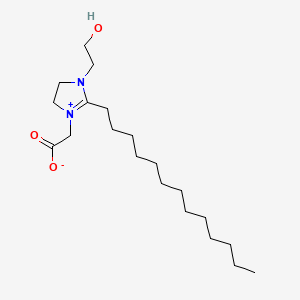
Dodecenoyl-coa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecenoyl-coenzyme A is a compound involved in the metabolism of unsaturated fatty acids. It plays a crucial role in the beta-oxidation pathway, which is a major metabolic process for energy production in cells. This compound is specifically known for its role in the isomerization of double bonds in fatty acids, facilitating their further breakdown and utilization for energy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecenoyl-coenzyme A can be synthesized through the enzymatic conversion of dodecenoyl-coenzyme A precursors. One common method involves the use of enoyl-coenzyme A isomerase, which catalyzes the conversion of cis- or trans-double bonds of coenzyme A-bound fatty acids at the gamma-carbon (position 3) to trans-double bonds at the beta-carbon (position 2) . This enzymatic reaction is essential for the metabolism of unsaturated fatty acids in beta-oxidation.
Industrial Production Methods
Industrial production of dodecenoyl-coenzyme A typically involves biotechnological processes using microbial fermentation. Specific strains of bacteria or yeast are engineered to overexpress the enzymes required for the synthesis of dodecenoyl-coenzyme A. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Dodecenoyl-coenzyme A undergoes several types of chemical reactions, including:
Isomerization: The conversion of cis- or trans-double bonds to trans-double bonds at different positions within the fatty acid chain.
Common Reagents and Conditions
Enzymes: Enoyl-coenzyme A isomerase and other related enzymes are commonly used to catalyze the isomerization reactions.
Cofactors: NADH and NAD+ are essential cofactors in the oxidation reactions involving dodecenoyl-coenzyme A.
Major Products
Dodecanoyl-coenzyme A: Formed through the oxidation of dodecenoyl-coenzyme A.
Trans-enoyl-coenzyme A: Produced through the isomerization of dodecenoyl-coenzyme A.
Scientific Research Applications
Dodecenoyl-coenzyme A has several scientific research applications, including:
Mechanism of Action
Dodecenoyl-coenzyme A exerts its effects through the isomerization and oxidation of unsaturated fatty acids. The key enzyme involved, enoyl-coenzyme A isomerase, catalyzes the conversion of double bonds within the fatty acid chain, facilitating their further breakdown in the beta-oxidation pathway . This process is crucial for the efficient utilization of fatty acids as an energy source.
Comparison with Similar Compounds
Similar Compounds
Decenoyl-coenzyme A: Another intermediate in the beta-oxidation pathway with a similar structure but differing in the length of the carbon chain.
Tetradecenoyl-coenzyme A: A longer-chain fatty acid intermediate involved in beta-oxidation.
Uniqueness
Dodecenoyl-coenzyme A is unique due to its specific role in the isomerization of double bonds at the gamma-carbon position, which is essential for the metabolism of unsaturated fatty acids with odd-numbered double bonds . This specificity distinguishes it from other similar compounds involved in fatty acid metabolism.
Properties
CAS No. |
917-40-8 |
|---|---|
Molecular Formula |
C33H56N7O17P3S |
Molecular Weight |
947.8 g/mol |
IUPAC Name |
S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-dodec-2-enethioate |
InChI |
InChI=1S/C33H56N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h12-13,20-22,26-28,32,43-44H,4-11,14-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/b13-12-/t22-,26-,27-,28-,32-/m1/s1 |
InChI Key |
IRFYVBULXZMEDE-LWFZDJMLSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C\C(=O)SCCNC(=O)CCNC(=O)[C@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine](/img/structure/B12697950.png)










